molecular formula C18H38O B8500210 4-Octadecanol CAS No. 856576-38-0

4-Octadecanol

Cat. No. B8500210
M. Wt: 270.5 g/mol
InChI Key: IIMNMDYAGLBIOT-UHFFFAOYSA-N
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Patent
US05059347

Procedure details

3-octadecanol; 4-octadecanol; 5-octadecanol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:20]CCC(O)CCCCCCCCCCCCCC.CCCCC(O)CCCCCCCCCCCCC>>[CH3:2][CH:3]([OH:19])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCCCCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(CCCCCCCCCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CCCCCCCCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.